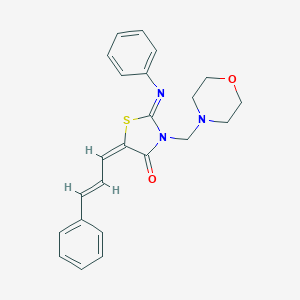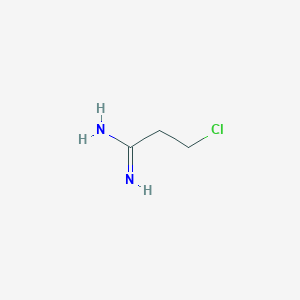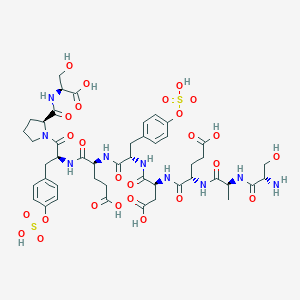
Cholecystokinin C-terminal flanking peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin C-terminal flanking peptide (CCK-8) is a neuropeptide that is found in the gastrointestinal tract and the central nervous system. It is synthesized in the enteroendocrine cells of the small intestine and is released in response to the presence of food in the stomach. CCK-8 is known to play a key role in the regulation of appetite, digestion, and satiety. Synthesis Method: CCK-8 is synthesized by the proteolytic cleavage of procholecystokinin, which is a larger precursor protein. The cleavage occurs at the C-terminal end of the protein and results in the release of the CCK-8 peptide. The synthesis of CCK-8 can also be achieved through chemical synthesis, which involves the use of solid-phase peptide synthesis. Scientific Research Application: CCK-8 has been extensively studied in the field of neuroscience and has been shown to play a key role in the regulation of feeding behavior and energy metabolism. It has also been implicated in the pathogenesis of obesity and other metabolic disorders. CCK-8 has been used as a tool in various scientific studies to investigate the mechanisms underlying appetite regulation and energy balance. Mechanism of Action: CCK-8 acts on the CCK-A and CCK-B receptors, which are located in the brain and the gastrointestinal tract. The binding of CCK-8 to these receptors leads to the activation of various signaling pathways, which ultimately result in the regulation of feeding behavior and energy metabolism. CCK-8 is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Biochemical and Physiological Effects: CCK-8 has a number of biochemical and physiological effects on the body. It is known to decrease food intake by inducing satiety and reducing hunger. It also stimulates the release of digestive enzymes and bile, which aid in the digestion and absorption of nutrients. CCK-8 has also been shown to regulate glucose metabolism and lipid metabolism. Advantages and Limitations for Lab Experiments: CCK-8 has been widely used as a tool in scientific studies to investigate the mechanisms underlying appetite regulation and energy metabolism. Its advantages include its ability to induce satiety and reduce food intake, which makes it a useful tool for investigating the effects of food intake on various physiological processes. However, its limitations include its short half-life and the fact that it is rapidly degraded in the bloodstream. Future Directions: There are a number of future directions for research on CCK-8. One area of interest is the role of CCK-8 in the pathogenesis of obesity and other metabolic disorders. Another area of interest is the development of novel CCK-8 analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Additionally, further research is needed to investigate the mechanisms underlying the effects of CCK-8 on glucose metabolism and lipid metabolism.
Propiedades
Número CAS |
101162-62-3 |
|---|---|
Nombre del producto |
Cholecystokinin C-terminal flanking peptide |
Fórmula molecular |
C46H61N9O26S2 |
Peso molecular |
1220.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H61N9O26S2/c1-22(48-39(65)27(47)20-56)38(64)49-28(12-14-35(58)59)40(66)52-31(19-37(62)63)43(69)51-30(17-23-4-8-25(9-5-23)80-82(74,75)76)42(68)50-29(13-15-36(60)61)41(67)53-32(18-24-6-10-26(11-7-24)81-83(77,78)79)45(71)55-16-2-3-34(55)44(70)54-33(21-57)46(72)73/h4-11,22,27-34,56-57H,2-3,12-21,47H2,1H3,(H,48,65)(H,49,64)(H,50,68)(H,51,69)(H,52,66)(H,53,67)(H,54,70)(H,58,59)(H,60,61)(H,62,63)(H,72,73)(H,74,75,76)(H,77,78,79)/t22-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
KGMRSCSATQWHQF-ABUNNCLWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Otros números CAS |
101162-62-3 |
Secuencia |
SAEDXEXPS |
Sinónimos |
CCK-TFP cholecystokinin C-terminal flanking peptide cholecystokinin precursor-related nonapeptide Gly-Arg-Arg-Ser-Ala-Glu-Asp-Tyr-Glu-Tyr-Pro-Ser glycyl-arginyl-arginyl-seryl-alanyl-glutamyl-aspartyl-tyrosyl-glutamyl-tyrosyl-prolyl-serine peptide serine serine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



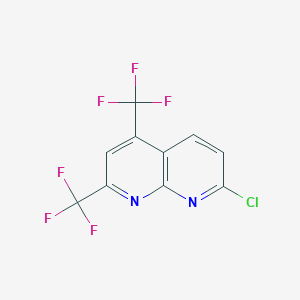
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
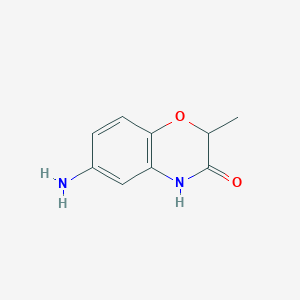
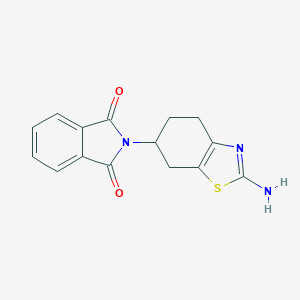
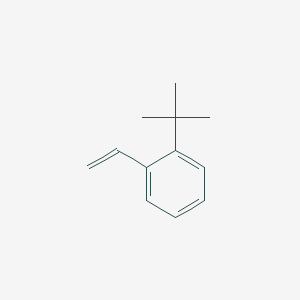

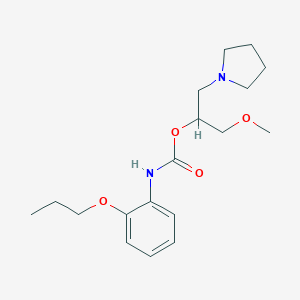
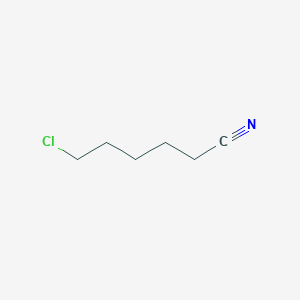
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
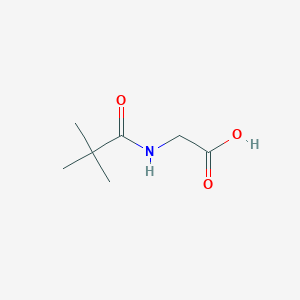
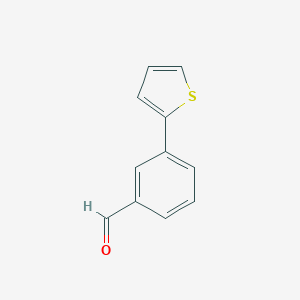
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
